4-NONYLPHENOXY-ACETIC ACID D2
CAS No.: 1219798-75-0
Cat. No.: VC0059900
Molecular Formula: C17H26O3
Molecular Weight: 280.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219798-75-0 |
|---|---|
| Molecular Formula | C17H26O3 |
| Molecular Weight | 280.404 |
| IUPAC Name | 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
| Standard InChI Key | NISAHDHKGPWBEM-FNHLFAINSA-N |
| SMILES | CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Introduction
Chemical Identity and Structure
4-Nonylphenoxy-acetic acid D2 (CAS No. 1219798-75-0) is a deuterated analog of 4-nonylphenoxy-acetic acid. The compound consists of a nonylphenoxy group attached to an acetic acid group that contains two deuterium atoms. The deuterium labeling occurs specifically at the alpha position of the acetic acid moiety .
Chemical Identifiers and Properties
The chemical structure and identifiers of 4-nonylphenoxy-acetic acid D2 are presented in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1219798-75-0 |
| Molecular Formula | C₁₇H₂₄D₂O₃ |
| Molecular Weight | 280.40 g/mol |
| IUPAC Name | 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
| SMILES | CCCCCCCCCc1ccc(cc1)OC(C(=O)O)([2H])[2H] |
| InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
The compound's structure features a nonyl chain attached to a phenoxy group, which is further linked to an acetic acid moiety where two hydrogen atoms have been replaced with deuterium atoms .
Structural Significance of Deuteration
Deuterium labeling provides this compound with unique properties that distinguish it from its non-deuterated counterpart. The replacement of hydrogen atoms with deuterium creates a stable isotope-labeled molecule that maintains similar chemical reactivity while providing a distinct mass signature identifiable through analytical techniques such as mass spectrometry .
Physical Properties
The physical characteristics of 4-nonylphenoxy-acetic acid D2 are critical for its handling, storage, and application in research settings.
Physical State and Appearance
4-Nonylphenoxy-acetic acid D2 exists as a solid at room temperature. It typically appears as a white to off-white crystalline powder .
Key Physical Parameters
Table 2 summarizes the important physical properties of this compound:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 92-95°C |
| Storage Temperature | 0-6°C |
| Solubility | Slightly soluble in acetonitrile and chloroform |
| Form | Crystalline powder |
These physical properties indicate that the compound is relatively stable at room temperature but should be stored under refrigeration for optimal preservation .
Applications in Research
4-Nonylphenoxy-acetic acid D2 has several important applications in scientific research, particularly in analytical chemistry, pharmacology, and environmental studies.
Pharmacokinetic Studies
The compound serves as a valuable tool in pharmacokinetic studies where tracking the metabolism and distribution of substances in biological systems is essential. The deuterium labeling allows researchers to trace the compound's movement and transformations within biological matrices using mass spectrometry techniques .
Metabolic Profiling
In metabolic research, 4-nonylphenoxy-acetic acid D2 functions as an internal standard or reference compound. The deuterium labeling creates a mass shift that can be easily distinguished from the non-labeled compound, making it ideal for quantitative analysis of metabolites in complex biological samples.
Environmental Monitoring
As a deuterated analog of 4-nonylphenoxy-acetic acid, which is a known environmental contaminant derived from nonylphenol ethoxylates, this compound can be utilized in environmental monitoring and fate studies to track the degradation and distribution of these substances in various ecosystems .
Comparison with Non-Deuterated Analog
The non-deuterated counterpart of this compound, 4-nonylphenoxy-acetic acid (CAS: 3115-49-9), shares similar chemical properties but lacks the isotopic labeling that makes the deuterated version valuable for analytical purposes.
Structural and Property Differences
Table 3 presents a comparison between the deuterated and non-deuterated compounds:
| Property | 4-Nonylphenoxy-acetic acid D2 | 4-Nonylphenoxy-acetic acid |
|---|---|---|
| CAS Number | 1219798-75-0 | 3115-49-9 |
| Molecular Formula | C₁₇H₂₄D₂O₃ | C₁₇H₂₆O₃ |
| Molecular Weight | 280.40 g/mol | 278.39 g/mol |
| Melting Point | 92-95°C | 95-97°C |
| Applications | Tracer in pharmacokinetic studies | Potential corrosion inhibitor |
The difference in molecular weight (approximately 2 atomic mass units) results from the replacement of two hydrogen atoms with deuterium atoms, which allows for distinction between these compounds in analytical methods .
Advantages of Deuteration
Deuterium labeling provides several advantages in research applications:
-
Enhanced stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to increased metabolic stability.
-
Distinct mass signature: The deuteration creates a unique mass pattern that is readily identifiable using mass spectrometric techniques.
-
Minimal effect on chemical behavior: Deuterium substitution typically has minimal impact on the chemical reactivity and physical properties of the compound, making it an ideal isotopic tracer .
Synthesis and Preparation
The synthesis of 4-nonylphenoxy-acetic acid D2 typically involves the alkylation of 4-nonylphenol with deuterated bromoacetic acid or similar reagents. The specific deuteration at the alpha position is achieved through controlled reaction conditions and purification steps to ensure isotopic purity.
Analytical Applications
4-Nonylphenoxy-acetic acid D2 serves important functions in various analytical methods, particularly those involving mass spectrometry.
Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, 4-nonylphenoxy-acetic acid D2 functions as an internal standard. The mass difference of 2 units compared to the non-deuterated analogue allows for accurate quantification even in complex matrices .
Quantitative Analysis
The compound enables precise quantification in studies tracking the metabolic fate of nonylphenol derivatives. Its chemical similarity to the non-deuterated compound, coupled with the distinct mass difference, makes it ideal for constructing calibration curves and ensuring analytical accuracy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume